2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Description
“2-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile” is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 2 with an acetonitrile moiety. The nitrile group (-CN) offers reactivity for further chemical modifications, making the compound a candidate for pharmaceutical or agrochemical intermediates. Structural analysis of such compounds typically employs crystallographic software like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-18-13(15-11)5-6-14/h3-4,7-8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWSNDROIIHBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249548 | |
| Record name | 4-(2,5-Dimethoxyphenyl)-2-thiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016794-52-7 | |
| Record name | 4-(2,5-Dimethoxyphenyl)-2-thiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016794-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dimethoxyphenyl)-2-thiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon and copper(I) iodide . Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, exhibit significant anticancer properties. Thiazole compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazole have been reported to inhibit the HT29 colon cancer cell line and induce apoptosis by blocking cell cycle progression at the G2/M phase . This suggests that this compound could be a candidate for further development as an anticancer agent.
Anticonvulsant Activity
Thiazole compounds have also demonstrated anticonvulsant effects. Studies have shown that thiazole-integrated analogues possess significant anticonvulsant properties with median effective doses lower than standard medications like ethosuximide . This highlights the potential of this compound in treating epilepsy and related disorders.
Therapeutic Potential
Anti-inflammatory Applications
Thiazole derivatives are also being explored for their anti-inflammatory properties. Compounds with similar structures have been shown to modulate immune responses and reduce inflammation in various models . This suggests that this compound may have applications in treating inflammatory diseases.
Antibacterial Activity
The antibacterial efficacy of thiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The structure of thiazoles allows them to interact effectively with bacterial enzymes or receptors, leading to inhibition of bacterial growth . This aspect opens avenues for developing new antibacterial agents based on the thiazole framework.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Lesyk & Zimenkovsky (2004) | Inhibition of HT29 cell line by thiazole derivatives | Potential for anticancer drug development |
| Eriksson et al. (2007) | Antagonistic effects on fatty acids in breast cancer cells | Insights into metabolic regulation in cancer |
| MDPI Review (2022) | Anticonvulsant activity demonstrated in multiple analogues | Suggests further exploration for epilepsy treatment |
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Molecular Weight and Substituent Effects
- Target Compound : The 2,5-dimethoxy groups increase molecular weight (260.31 g/mol) compared to the methyl (214.29 g/mol) and isopropyl (166.25 g/mol) derivatives. The dichloro analog (269.15 g/mol) is heavier due to chlorine’s atomic mass .
- Chlorine’s electronegativity increases lipophilicity (higher LogD ~2.5), whereas methoxy groups reduce LogD (~1.5–2.0) .
Electronic and Reactivity Profiles
- Electron-Donating vs. In contrast, chlorine’s electron-withdrawing effect may stabilize the nitrile but reduce reactivity .
- Steric Effects : The isopropyl group introduces steric hindrance, which could limit accessibility to the thiazole core in reactions .
Notes
- Structural determination of these compounds relies on crystallographic tools like SHELX (for refinement) and ORTEP (for visualization), as noted in the development of small-molecule crystallography .
- Experimental data gaps (e.g., solubility, exact pKa) limit direct comparisons; further studies are needed to validate computational estimates.
Biological Activity
The compound 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring substituted with a dimethoxyphenyl group and an acetonitrile moiety, which may contribute to its biological properties.
Synthesis
The synthesis of thiazole derivatives typically involves methods such as condensation reactions or cyclization processes. For this compound, a common synthetic route includes the reaction of appropriate thioketones with α-haloacetonitriles under basic conditions to yield the thiazole framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, derivatives similar to this compound showed MIC values ranging from 16 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. The compound exhibited cytotoxic effects in various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
- IC50 Values : The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| A-431 | <10 | 15 |
| Jurkat | <5 | 10 |
Neuroprotective Effects
The neuroprotective capabilities of thiazole derivatives have been explored in models of oxidative stress. Compounds similar to this compound were shown to reduce neuronal cell death induced by H₂O₂ in PC12 cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring significantly influence the biological activity of thiazole derivatives. Specifically:
- Methoxy Substituents : The presence of methoxy groups at positions 2 and 5 on the phenyl ring enhances both antimicrobial and anticancer activities.
- Thiazole Ring Modifications : Alterations in the thiazole moiety can lead to variations in potency against specific targets.
Case Studies
In a recent investigation involving a series of thiazole compounds, it was found that those with electron-withdrawing groups exhibited enhanced activity against cancer cell lines compared to their electron-donating counterparts . This finding underscores the importance of electronic effects in designing more potent derivatives.
Q & A
Basic: What are the primary synthetic routes for 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via cyclocondensation of 2-cyanothioacetamide with α-haloketones or α-haloacetonitriles. For example:
- Route 1: React 2-cyanothioacetamide with a substituted α-chloroacetone derivative (e.g., 2,5-dimethoxyphenyl-substituted chloroacetone) in a polar solvent (e.g., ethanol or acetonitrile) under reflux. Yield optimization (~50–60%) may require controlled pH (neutral to slightly acidic) and inert atmosphere .
- Route 2: Use a pre-synthesized thiazole intermediate (e.g., 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine) and react with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
Key Parameters for Optimization:
- Solvent polarity (acetonitrile vs. DMF) affects reaction rate and byproduct formation.
- Temperature control (60–100°C) minimizes decomposition of the nitrile group.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy:
- X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the thiazole ring and dimethoxyphenyl group are typically coplanar, with dihedral angles <10° .
Advanced: How do computational methods predict the physicochemical properties of this compound?
Answer:
Computational tools calculate key properties critical for drug-likeness:
- LogP (Partition Coefficient): Predicted via software like JChem (e.g., LogP ~2.08), indicating moderate hydrophobicity suitable for membrane permeability .
- pKa: The nitrile group has a calculated pKa ~11.1, suggesting stability under physiological conditions .
- Polar Surface Area (PSA): ~36.7 Ų, within the range for potential blood-brain barrier penetration .
Validation: Compare computational results with experimental HPLC retention times and solubility assays in buffers (pH 5.5–7.4) .
Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies in X-ray data (e.g., disorder in substituents or hydrogen bonding) are addressed by:
- Multi-conformer Modeling: For disordered groups (e.g., methoxy or thiazole rings), refine occupancy ratios (e.g., 0.6:0.4) using SHELXL .
- Hydrogen Bonding Analysis: Use SHELXPRO to validate intermolecular interactions (e.g., N–H···O or C–H···N bonds) and adjust thermal parameters .
- Cross-Validation: Compare with DFT-optimized structures (e.g., Gaussian) to ensure geometric consistency .
Basic: How is the purity of the compound assessed, and what are common impurities?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water mobile phase) detects impurities (e.g., unreacted thiazole intermediates or dimerization byproducts). Purity >95% is standard for research use .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (exact mass ~275.08 g/mol) and rule out halogenated contaminants (e.g., residual chlorine from synthesis) .
Advanced: How do substituents on the phenyl ring (e.g., methoxy vs. chloro) influence biological activity?
Answer:
- Electron-Donating Groups (e.g., OCH₃): Enhance solubility and π-stacking interactions with target proteins (e.g., enzymes).
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity, potentially improving antibacterial activity (see analogues in and ).
Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., bacterial protein synthesis) and logD values to correlate activity with lipophilicity .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods due to acetonitrile volatility (P261/P305+P351+P338 precautions) .
- Waste Disposal: Neutralize nitrile-containing waste with alkaline permanganate before disposal .
Advanced: How can in-silico studies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., bacterial ribosomes or kinases). Focus on the thiazole and nitrile groups as hydrogen bond acceptors .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2.0 Å indicating robust binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
